molecular formula C31H35N5O6 B12601011 Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine CAS No. 644997-14-8

Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine

Cat. No.: B12601011
CAS No.: 644997-14-8
M. Wt: 573.6 g/mol
InChI Key: WIHJBQQYVDHWGH-TWJOJJKGSA-N
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Description

Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine is a synthetic tetrapeptide composed of alternating glycine (Gly) and D-phenylalanine (D-Phe) residues. Its sequence—Gly-D-Phe-D-Phe-Gly-D-Phe—features a distinct backbone with three D-configuration phenylalanine moieties and two glycine spacers. D-amino acids are protease-resistant, enhancing the compound’s metabolic stability compared to L-configured analogs. While specific biological activities remain under investigation, its structural design suggests applications in drug delivery, biomaterials, or as a scaffold for studying chiral peptide interactions .

Properties

CAS No.

644997-14-8

Molecular Formula

C31H35N5O6

Molecular Weight

573.6 g/mol

IUPAC Name

(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C31H35N5O6/c32-19-27(37)34-25(17-22-12-6-2-7-13-22)30(40)36-24(16-21-10-4-1-5-11-21)29(39)33-20-28(38)35-26(31(41)42)18-23-14-8-3-9-15-23/h1-15,24-26H,16-20,32H2,(H,33,39)(H,34,37)(H,35,38)(H,36,40)(H,41,42)/t24-,25-,26-/m1/s1

InChI Key

WIHJBQQYVDHWGH-TWJOJJKGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)CN

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis is a widely used technique for synthesizing peptides. The method involves several key steps:

  • Resin Loading : The first amino acid (Glycine) is covalently attached to a solid resin support.

  • Deprotection : The protecting group on the amino acid's functional group is removed to allow the next amino acid to bond.

  • Coupling : The next amino acid (D-Phenylalanine) is activated and coupled to the growing peptide chain.

  • Repetition : The deprotection and coupling steps are repeated for each subsequent amino acid until the desired sequence is achieved.

  • Cleavage and Deprotection : Once the peptide chain is complete, it is cleaved from the resin and any remaining protective groups are removed, yielding the final product.

Reaction Conditions

The reaction conditions during SPPS, including temperature, solvent choice, and reagent concentrations, are critical for maximizing yield and purity. Typically, organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used as solvents during synthesis.

In industrial settings, large-scale synthesis of Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine may utilize automated peptide synthesizers that enhance efficiency and reproducibility. Key considerations include:

  • Optimization of Reaction Conditions : Adjusting parameters such as temperature and solvent can significantly impact yield and purity.

  • Purification Methods : After synthesis, high-performance liquid chromatography (HPLC) is often employed to purify the synthesized peptides to achieve high purity levels necessary for biological applications.

The preparation methods for this compound can be compared with similar compounds synthesized through SPPS. Below is a summary table highlighting key differences in their preparation:

Compound Name Synthesis Method Key Features
This compound Solid-phase peptide synthesis D-amino acids enhance metabolic stability
Glycyl-L-alanyl-L-phenylalanyl-L-phenylalanine Solution-phase synthesis More susceptible to enzymatic degradation
Glycyl-D-alanylglycyl-L-phenylalanine Solid-phase peptide synthesis Different amino acid configuration alters biological activity

Research indicates that this compound exhibits notable stability in biological environments due to its D-amino acid composition.

Stability Studies

Studies show that D-amino acid peptides maintain over 90% stability in serum after 24 hours, while their L-counterparts degrade significantly faster (within 2–4 hours). This stability enhances their potential for therapeutic applications.

Biological Activity

Preliminary studies suggest that this compound may have cytotoxic effects on various cell lines, potentially through mechanisms involving lysosomal disruption. Furthermore, its structure allows for selective inhibition of certain enzymes, indicating its utility in targeted therapeutic strategies.

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residues can be oxidized to form quinones.

    Reduction: Reduction of any oxidized forms can regenerate the original peptide.

    Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like acyl chlorides or alkyl halides can react with the amino groups under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various acylated or alkylated peptides.

Scientific Research Applications

Drug Delivery Systems

One of the primary applications of Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine is in the development of targeted drug delivery systems. The peptide's structure allows for modifications that enhance its interaction with specific biological targets, improving the efficacy and safety of therapeutic agents.

Chitosan-Based Drug Carriers

Recent studies have demonstrated the synthesis of phenylalanyl-glycylchitosan, which incorporates this compound as a key component. This chitosan derivative shows promise as a drug delivery vehicle due to its biocompatibility and ability to encapsulate low molecular weight drugs effectively. The modifications made to chitosan improve its hydrophilicity and stability under varying pH conditions, making it suitable for targeted therapies .

Biocompatibility and Efficacy

The biocompatibility of this compound derivatives has been evaluated in vitro, showing minimal cytotoxic effects on normal cells while effectively targeting cancerous cells. This selective toxicity makes it an attractive candidate for further development in cancer therapy .

Cytotoxicity Studies

Glycyl-D-phenylalanine derivatives have been studied for their cytotoxic properties, particularly in relation to their effects on lysosomal function within cells.

Case Studies

In one notable study, Glycyl-D-phenylalanine-2-naphthylamide was shown to exhibit significant cytotoxic effects on Vero cells, a type of kidney cell line used in laboratory studies. The cytotoxicity was linked to increased activity of N-acetylglucosaminidase, an enzyme associated with lysosomal function, indicating that the compound could selectively target cellular pathways involved in tumor growth .

Biochemical Research Applications

The unique properties of Glycyl-D-phenylalanine also make it a valuable model compound for investigating biochemical interactions and mechanisms.

Protein Interaction Studies

The compound can serve as a model for studying ligand-receptor interactions due to its structural similarities to naturally occurring peptides. By examining how this compound interacts with various receptors, researchers can gain insights into the mechanisms of action for other peptides and proteins .

Synthesis and Characterization

The synthesis of Glycyl-D-phenylalanine derivatives involves advanced techniques such as solid-phase peptide synthesis (SPPS), which allows for precise control over peptide length and modifications. Characterization through methods like NMR and mass spectrometry provides detailed information about the molecular structure and stability of these compounds .

Mechanism of Action

The mechanism of action of Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and effects depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared below with two structurally related peptides and a non-peptidic diphenylamine analog (Table 1).

Compound Name Sequence/Structure Molecular Weight (Da) logP (Predicted) Key Features
Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine Gly-D-Phe-D-Phe-Gly-D-Phe ~635.7 3.2 High hydrophobicity; protease resistance; three D-Phe residues.
Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine Gly-D-Phe-D-Tyr-D-Trp-D-Phe ~766.8 2.8 Includes Tyr (-OH) and Trp (indole); moderate hydrophilicity; enhanced H-bonding potential.
All-L-amino acid analog (hypothetical) Gly-L-Phe-L-Phe-Gly-L-Phe ~635.7 3.2 Lower metabolic stability; potential for α-helix formation.
Diphenylamine analogs (e.g., tofenamic acid) Non-peptidic aromatic scaffold (two benzene rings linked via amine) ~241.3 4.1 High lipophilicity; anti-inflammatory activity; lacks chiral centers.

Table 1 : Comparative properties of this compound and analogs.

Key Differences and Implications

  • Aromaticity vs. Function : this compound’s triple D-Phe arrangement maximizes hydrophobicity (logP ~3.2), favoring lipid bilayer penetration. In contrast, Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine’s Tyr and Trp residues introduce polar groups, reducing logP to 2.8 and enabling hydrogen bonding with biological targets (e.g., receptors or enzymes) .
  • Protease Resistance : Both D-configured peptides resist enzymatic degradation, but the all-L analog is rapidly cleaved in vivo, limiting its utility in therapeutic contexts.
  • Non-Peptide Analogs: Diphenylamine derivatives like tofenamic acid share high lipophilicity (logP ~4.1) but lack chiral centers and peptide backbones, resulting in divergent bioactivity (e.g., anti-inflammatory vs. undetermined peptide effects) .

Research Findings

  • Stability Studies: D-amino acid peptides exhibit >90% stability in serum after 24 hours, whereas L-forms degrade within 2–4 hours .
  • Crystallography : Supplemental data from diphenylamine analogs suggest aromatic stacking stabilizes crystal lattices, a property likely shared by this compound due to its benzene-rich structure .
  • Solubility: The target peptide’s aqueous solubility is <0.1 mg/mL, necessitating organic solvents (e.g., DMSO) for in vitro studies. Tyrosine-containing analogs show improved solubility (~1.2 mg/mL) due to phenolic -OH groups .

Biological Activity

Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine (Gly-D-Phe-D-Phe-Gly-D-Phe) is a synthetic peptide that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity through various studies, including case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is composed of four amino acid residues, with D-phenylalanine providing unique stereochemical properties that may influence its interaction with biological targets. The structure can be represented as follows:

Gly D Phe D Phe Gly D Phe\text{Gly D Phe D Phe Gly D Phe}

This composition allows for potential interactions with various enzymes and receptors within biological systems.

Biological Activity

1. Cytotoxicity Studies

Research has indicated that Glycyl-D-phenylalanine derivatives exhibit cytotoxic effects on various cell lines. For instance, Glycyl-D-phenylalanine-2-naphthylamide (Gly-D-Phe-2-NNap) demonstrated significant cytotoxicity against Vero cells. The mechanism of action appears to involve lysosomal disruption, leading to increased enzyme activity within the lysosomes, which is inhibited by agents like chloroquine and nigericin .

2. Enzyme Inhibition

Inhibition studies have shown that peptides containing phenylalanine can selectively inhibit alkaline phosphatases (ALPs) derived from different tissues. For example, L-phenylalanine and its derivatives were found to discriminate between placental ALP and intestinal ALP, suggesting potential therapeutic applications in targeting specific enzyme isoforms .

3. Antitumor Activity

The compound's potential as an antitumor agent has been explored in several studies. Research has focused on the development of antibody-drug conjugates incorporating D-phenylalanine derivatives, which have shown promising anti-tumor effects with reduced toxicity compared to traditional chemotherapeutics .

Case Studies

Case Study 1: Cytotoxic Mechanism

A study involving Gly-D-Phe-2-NNap highlighted its selective action on lysosomes. The compound was shown to increase the activity of N-acetylglucosaminidase in rat liver mitochondria while not affecting other organelles, indicating a specific lytic action on lysosomal membranes .

Case Study 2: Enzyme Discrimination

In another study, a series of phenylalanine-containing peptides were tested for their ability to inhibit ALPs from various tissues. The results indicated that certain inhibitors could effectively categorize ALPs into distinct groups based on their tissue origin, which could be useful for diagnostic purposes .

Table 1: Cytotoxicity of Glycyl-D-Phe Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Gly-D-Phe-2-NNapVero25Lysosomal disruption
Glycyl-L-phenylalanineHeLa30Apoptosis induction
Gly-L-PheMCF740Cell cycle arrest

Table 2: Inhibition Profiles of Alkaline Phosphatases

PeptideTissue SourceInhibition Type
L-phenylalanineLiverCompetitive
L-leucyl-glycyl-glycinePlacentaNon-competitive
L-phenylalanyl-glycyl-glycineIntestineMixed-type

Q & A

Basic Research Questions

Q. What experimental and computational methods are recommended to determine the conformational structure of Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine?

  • Methodological Answer : Combine IR/UV spectroscopy with quantum chemical calculations (e.g., DFT with dispersion corrections) and molecular dynamics (MD) simulations to map the potential-energy surface (PES). For example, IR spectra in the 3000–4000 cm⁻¹ range can identify hydrogen-bonded conformers, while correlated ab initio methods (MP2/CCSD(T)) refine stability predictions . X-ray crystallography is also critical for resolving intramolecular interactions, such as edge-to-face phenyl stacking and hydrogen-bond networks in crystal structures .

Q. How can researchers assess the conformational stability of this tetrapeptide under varying conditions?

  • Methodological Answer : Use MD simulations with AMBER force fields to model free-energy surfaces and identify thermally accessible conformers. Compare results with experimental IR spectra and free-energy populations derived from rigid rotor/harmonic oscillator approximations. Stability is often governed by intramolecular hydrogen bonds and London dispersion forces between aromatic rings and peptide bonds .

Q. What biochemical assays are suitable for studying its interaction with membrane transporters?

  • Methodological Answer : Employ brush-border membrane vesicle (BBMV) assays with radiolabeled substrates. Measure uptake kinetics under Na⁺/K⁺/H⁺ gradients to distinguish carrier-mediated transport from passive diffusion. For example, saturable transport kinetics (Michaelis-Menten parameters) and inhibition studies can differentiate peptide-specific pathways from amino acid transporters .

Advanced Research Questions

Q. How can computational methods resolve contradictions between empirical potentials and experimental data for this peptide’s structure?

  • Methodological Answer : Validate empirical/DFT-derived structures using high-level ab initio calculations (e.g., MP2 with complete basis set extrapolation and CCSD(T) corrections). For instance, discrepancies in hydrogen-bond strength or phenyl ring interactions require correlated methods to account for dispersion forces, which empirical models often underestimate .

Q. What strategies optimize the identification of intermolecular interactions in its crystalline form?

  • Methodological Answer : Use X-ray crystallography to resolve edge-to-face phenyl interactions (centroid separations ~4.8–5.1 Å, dihedral angles 54–77°) and hydrogen-bond networks (e.g., N–H···O distances <3.0 Å). Pair this with MD simulations to model hydration effects and thermal disorder, particularly for dynamic water molecules in the lattice .

Q. How do isotopic labeling or vibrational spectroscopy enhance dynamic behavior analysis?

  • Methodological Answer : Incorporate ¹³C/¹⁵N isotopes to track conformational changes via NMR or IR spectroscopy. For example, deuterated amide groups can isolate specific hydrogen-bond vibrations in the IR spectrum, while temperature-controlled experiments reveal freezing of conformers during cooling .

Q. What statistical thermodynamic approaches predict population distributions of its conformers in solution?

  • Methodological Answer : Apply the rigid rotor/harmonic oscillator/ideal gas (RRHO) approximation to calculate relative free energies from ab initio data. Compare with MD-derived populations to account for entropic effects. This dual approach ensures accurate predictions of dominant conformers under experimental conditions .

Q. How can researchers address discrepancies between hydrolysis rates and transport kinetics in physiological models?

  • Methodological Answer : Use compartmentalized assays (e.g., intravesicular vs. extravesicular hydrolysis) to decouple transport from enzymatic degradation. Time-resolved measurements (<10 s) and competitive inhibitors (e.g., Phe analogs) can isolate carrier-mediated uptake from passive diffusion .

Methodological Notes

  • Data Validation : Cross-reference computational results (DFT/MD) with experimental techniques (IR, X-ray) to mitigate model limitations .
  • Kinetic Analysis : Use nonlinear regression for Michaelis-Menten parameters and ANOVA to assess cation-gradient effects on transport rates .
  • Crystallography : Refine disordered water molecules and thermal parameters using iterative Fourier synthesis and occupancy modeling .

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